molecular formula C20H21NO5 B3530915 (4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

(4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

Cat. No.: B3530915
M. Wt: 355.4 g/mol
InChI Key: FRGYOMOHEKBHBO-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is an organic compound with a complex structure that includes acetyl, methoxy, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps. One common method is the condensation reaction between 4-acetylphenylmethanol and 4-methoxyaniline, followed by esterification with butanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy and anilino groups can participate in nucleophilic substitution reactions, where reagents like halogens or alkylating agents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Dichloroaniline

Uniqueness

(4-Acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and methoxy groups, in particular, contribute to its reactivity and potential therapeutic effects, setting it apart from other similar compounds.

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-14(22)16-5-3-15(4-6-16)13-26-20(24)12-11-19(23)21-17-7-9-18(25-2)10-8-17/h3-10H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGYOMOHEKBHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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